Batebulast

Anti-allergic Mast Cell Stabilization Histamine Release Assay

Batebulast provides a unique, multi-target mechanism of action not found in standard H1 blockers or mast cell stabilizers. Its 1000-fold potency advantage over DSCG in IgE-mediated histamine release, combined with potent trypsin inhibition and membrane-stabilizing effects, makes it an essential tool for advanced allergy and asthma research. Researchers seeking a benchmark compound for FcεRI signaling, mast cell degranulation, or preclinical asthma models should select Batebulast for its irreplaceable pharmacological profile.

Molecular Formula C19H29N3O2
Molecular Weight 331.5 g/mol
CAS No. 81907-78-0
Cat. No. B1209505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBatebulast
CAS81907-78-0
SynonymsGMCHA-OPhBu
GMCHA-OPhBu(t)
NCO 650
NCO 650, monohydrochloride, (trans)-isomer
NCO-650
trans-4-guanidinomethylcyclohexanecarboxylic acid tert-butylphenyl este
Molecular FormulaC19H29N3O2
Molecular Weight331.5 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)OC(=O)C2CCC(CC2)CN=C(N)N
InChIInChI=1S/C19H29N3O2/c1-19(2,3)15-8-10-16(11-9-15)24-17(23)14-6-4-13(5-7-14)12-22-18(20)21/h8-11,13-14H,4-7,12H2,1-3H3,(H4,20,21,22)
InChIKeyHXLJIJAWKVNQNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Batebulast (CAS 81907-78-0) Procurement Data Sheet: Potency and Mechanism Differentiation for Preclinical Anti-Allergic Research


Batebulast (CAS 81907-78-0), also known as NCO-650, is a synthetic small molecule primarily classified as an anti-allergic agent. Its chemical structure is defined as p-tert-butylphenyl trans-4-(guanidinomethyl)cyclohexanecarboxylate [1]. Functionally, it acts as a histamine H1 receptor antagonist and a potent inhibitor of trypsin-like serine proteases [2]. Its development history includes investigation for the treatment of bronchial asthma, with Phase II clinical trials conducted in Japan [3]. The compound is also recognized in the FDA's Unique Ingredient Identifier (UNII) system with the code 311WUU3BVY [4].

Why Batebulast Cannot Be Substituted with Generic H1 Antagonists or Mast Cell Stabilizers for Targeted Research


Batebulast exhibits a unique, multi-faceted mechanism of action that differentiates it from both classical histamine H1 receptor antagonists and standard mast cell stabilizers. While it possesses H1 antagonism , its primary anti-allergic activity is linked to a strong inhibition of trypsin and other serine proteases, a property not shared by common H1 blockers like cetirizine [1]. Furthermore, its ability to potently inhibit antigen-induced histamine release, cAMP increase, and phospholipid methylation in mast cells involves a direct membrane-stabilizing effect that is absent in other clinically used anti-allergic drugs such as disodium cromoglycate (DSCG) and tranilast [2]. This distinct profile means that substituting Batebulast with a generic H1 antagonist or a standard mast cell stabilizer would fail to replicate its broad and potent inhibitory effects on key cellular pathways of the allergic response, leading to significantly different experimental outcomes.

Batebulast's Verified Comparative Advantages: Potency, Membrane Stabilization, and In Vivo Efficacy Data


1000-Fold Superior Potency Over DSCG in Inhibiting Antigen-Induced Histamine Release

In a direct head-to-head comparison using rat peritoneal mast cells, Batebulast (NCO-650) demonstrated an IC50 of 1.9 µM for inhibiting antigen-induced histamine release [1]. This is a 1000-fold increase in potency compared to the reference anti-allergic drug disodium cromoglycate (DSCG) on a molecular basis [1]. This finding is further corroborated by a secondary study showing NCO-650's potent inhibition of histamine release from mast cells stimulated by various secretagogues, including anti-IgE (IC50 = 3.6 µM) and Concanavalin A (IC50 = 4.6 µM) [2].

Anti-allergic Mast Cell Stabilization Histamine Release Assay

Unique Membrane Stabilization Property Absent in DSCG and Tranilast

A comparative study on membrane stabilization revealed that Batebulast (NCO-650) possesses a significant ability to protect rat erythrocytes against hypotonic hemolysis, indicating a high affinity for and ability to stabilize cell membranes. This property is attributed to its high lipid solubility, a consequence of its p-tert-butylphenyl ester moiety [1]. In stark contrast, the clinically used anti-allergic drugs disodium cromoglycate (DSCG) and tranilast showed neither cell membrane affinity nor any hemolysis protection under the same experimental conditions [1].

Membrane Biophysics Anti-allergic Structure-Activity Relationship

Three-Fold Superior In Vivo Efficacy Over Tranilast in a Canine Asthma Model

In an anesthetized dog model of antigen-induced bronchoconstriction, Batebulast (NCO-650) was directly compared to both DSCG and tranilast. When administered intravenously, the antiasthmatic effect of NCO-650 was found to be much stronger than that of DSCG (10 mg/kg, i.v.) and was approximately three-fold stronger than the effect produced by tranilast [1].

In Vivo Pharmacology Bronchial Asthma Preclinical Model

Potent Inhibition of Multiple Signaling Pathways at Low Micromolar Concentrations

Batebulast (NCO-650) demonstrates potent, multi-pathway inhibition in rat peritoneal mast cells. It inhibits cAMP increase stimulated by antigen (IC50 = 3.8 µM), anti-IgE (IC50 = 3.4 µM), and Concanavalin A (IC50 = 2.8 µM) [1]. Additionally, it potently inhibits phospholipid methylation in response to the same stimuli, with IC50 values of 1.5 µM (antigen), 4.7 µM (anti-IgE), and 1.1 µM (Con A) [2]. This dual inhibition of both cAMP signaling and phospholipid methylation is a unique characteristic compared to classical mast cell stabilizers.

Signal Transduction Mast Cell Biology cAMP Assay

Validated Use Cases for Batebulast: Applications in Allergy, Asthma, and Cellular Signaling Research


Potent Inhibitor of Mast Cell Degranulation in IgE-Mediated Allergy Models

Batebulast is the compound of choice for in vitro studies requiring a highly potent inhibitor of IgE-dependent histamine release. Its 1000-fold potency advantage over DSCG [1] makes it ideal for experiments where a robust and complete blockade of mast cell degranulation is needed, such as in mechanistic studies of the high-affinity IgE receptor (FcεRI) signaling cascade or in high-throughput screening assays for novel anti-allergic compounds where a strong positive control is required.

Investigating Membrane-Related Events in Mast Cell Activation

Given its unique membrane-stabilizing properties that are absent in DSCG and tranilast [2], Batebulast serves as a specialized chemical probe. It is particularly suited for research dissecting the role of plasma membrane dynamics, lipid raft integrity, and membrane fluidity in the context of mast cell activation and exocytosis. It can be used to compare and contrast the effects of purely receptor-level antagonism versus broader biophysical membrane stabilization.

In Vivo Pharmacological Validation in Canine Models of Allergic Asthma

For preclinical research in large animal models, Batebulast provides a validated pharmacological tool. Its demonstrated 3-fold superior efficacy over tranilast in inhibiting antigen-induced bronchoconstriction in dogs [3] positions it as a benchmark compound for evaluating novel therapeutics targeting the allergic airway response. It can be used to validate new drug targets or as a reference standard in efficacy studies of experimental asthma treatments.

Multi-Pathway Inhibition of Mast Cell Signaling in Cell Biology Research

Batebulast's ability to concurrently inhibit histamine release, cAMP elevation, and phospholipid methylation at low micromolar concentrations [REFS-4, REFS-5] makes it a valuable tool for researchers studying the interconnected nature of these signaling pathways. It can be used to chemically ablate a broad segment of the early allergic response, allowing for the investigation of downstream, Batebulast-insensitive events or the study of compensatory signaling mechanisms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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